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Compound of Interest

Compound Name: 1,5-Dimethyl-4-nitro-1H-pyrazole

Cat. No.: B3025273 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,5-Dimethyl-4-
nitro-1H-pyrazole

Abstract
This technical guide provides a comprehensive analysis of the molecular structure and

conformational properties of 1,5-Dimethyl-4-nitro-1H-pyrazole, a heterocyclic compound of

interest in medicinal chemistry and materials science. While a dedicated single-crystal X-ray

diffraction study for this specific molecule is not publicly available, this guide synthesizes data

from closely related pyrazole derivatives, spectroscopic principles, and computational

chemistry insights to present a robust model of its structural characteristics. This document is

intended for researchers, scientists, and drug development professionals, offering a detailed

exploration of its synthesis, predicted molecular geometry, conformational dynamics, and

spectroscopic signature.

Introduction: The Significance of Substituted
Nitropyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent

nitrogen atoms. They are considered "privileged structures" in medicinal chemistry due to their

presence in a wide array of pharmacologically active compounds, exhibiting anticancer,

antimicrobial, and anti-inflammatory properties.[1] The introduction of a nitro group onto the

pyrazole ring significantly influences the molecule's electronic properties, reactivity, and
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potential as an energetic material.[2] The methylation at the N1 and C5 positions further refines

its steric and electronic landscape, making 1,5-Dimethyl-4-nitro-1H-pyrazole a valuable

scaffold for further chemical exploration. Understanding the precise three-dimensional

arrangement of atoms and the conformational flexibility of this molecule is paramount for

rational drug design and the development of new materials.

Synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole
The synthesis of 1,5-Dimethyl-4-nitro-1H-pyrazole can be achieved through several

established synthetic routes for nitropyrazoles. A common and effective method involves the

direct nitration of a 1,5-dimethyl-1H-pyrazole precursor.

Synthetic Pathway Overview
The synthesis generally proceeds in two main steps: the formation of the pyrazole ring followed

by nitration.

Acetylacetone

1,5-Dimethyl-1H-pyrazole

Condensation

Methylhydrazine 1,5-Dimethyl-4-nitro-1H-pyrazole

Nitration

Nitrating Agent (e.g., HNO3/H2SO4)

Click to download full resolution via product page

Caption: Synthetic route to 1,5-Dimethyl-4-nitro-1H-pyrazole.

Detailed Experimental Protocol: Synthesis via Nitration
This protocol is adapted from general procedures for the nitration of pyrazoles.[3]

Materials:

1,5-Dimethyl-1H-pyrazole
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Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (70%)

Ice

Sodium Bicarbonate (Saturated Solution)

Dichloromethane

Anhydrous Magnesium Sulfate

Procedure:

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated

nitric acid to concentrated sulfuric acid with constant stirring.

Nitration Reaction: Dissolve 1,5-Dimethyl-1H-pyrazole in a minimal amount of concentrated

sulfuric acid and cool the mixture in an ice bath. Slowly add the pre-cooled nitrating mixture

dropwise to the pyrazole solution, maintaining the temperature below 10°C.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room

temperature. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC).[4]

Work-up: Once the reaction is complete, pour the mixture onto crushed ice. Neutralize the

acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is

approximately 7.

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous

magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude

product.

Purification: The crude 1,5-Dimethyl-4-nitro-1H-pyrazole can be purified by recrystallization

from a suitable solvent system, such as ethanol/water.
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Molecular Structure and Conformation
In the absence of a specific crystal structure for 1,5-Dimethyl-4-nitro-1H-pyrazole, we can

infer its key structural features from high-resolution crystallographic data of closely related

analogs, such as 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[5]

Predicted Molecular Geometry
The pyrazole ring is expected to be essentially planar. The nitro group at the C4 position is also

predicted to be coplanar with the pyrazole ring to maximize resonance stabilization.[5] The

methyl groups at the N1 and C5 positions will be situated in the plane of the ring.

Caption: Predicted planar structure of 1,5-Dimethyl-4-nitro-1H-pyrazole.

Tabulated Predicted Bond Lengths and Angles
The following table presents predicted bond lengths and angles based on data from related

pyrazole structures.[5][6]
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Parameter Predicted Value Justification

Bond Lengths (Å)

N1-N2 ~ 1.35 Å
Typical N-N single bond in

pyrazoles.

N2-C3 ~ 1.33 Å Aromatic C-N bond.

C3-C4 ~ 1.40 Å Aromatic C-C bond.

C4-C5 ~ 1.38 Å Aromatic C-C bond.

C5-N1 ~ 1.36 Å Aromatic C-N bond.

C4-N(nitro) ~ 1.45 Å
C-N single bond to the nitro

group.

N-O (nitro) ~ 1.22 Å Characteristic of a nitro group.

N1-C(methyl) ~ 1.47 Å N-C single bond.

C5-C(methyl) ~ 1.50 Å C-C single bond.

**Bond Angles (°) **

C5-N1-N2 ~ 110°
Internal angle of the pyrazole

ring.

N1-N2-C3 ~ 105°
Internal angle of the pyrazole

ring.

N2-C3-C4 ~ 112°
Internal angle of the pyrazole

ring.

C3-C4-C5 ~ 106°
Internal angle of the pyrazole

ring.

C4-C5-N1 ~ 107°
Internal angle of the pyrazole

ring.

C3-C4-N(nitro) ~ 127° Exocyclic angle.

C5-C4-N(nitro) ~ 127° Exocyclic angle.

O-N-O (nitro) ~ 125° Characteristic of a nitro group.
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Conformational Analysis
The primary conformational flexibility in 1,5-Dimethyl-4-nitro-1H-pyrazole arises from the

rotation of the methyl groups and the nitro group.

Methyl Group Rotation: The methyl groups attached to N1 and C5 are expected to exhibit

low rotational barriers, allowing for free rotation at room temperature.

Nitro Group Orientation: The nitro group at C4 is predicted to be largely coplanar with the

pyrazole ring to maximize π-conjugation.[1][5] Minor out-of-plane deviations may occur due

to steric interactions with adjacent substituents in more crowded systems. In this case, with

adjacent hydrogen at C3 and a methyl group at C5, the steric hindrance is minimal, favoring

a planar conformation. Studies on other nitropyrazoles have shown that the nitro group tends

to adopt a nearly planar conformation with the pyrazole ring.[1]

Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of

1,5-Dimethyl-4-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts are predicted based on the

analysis of similar pyrazole derivatives and the known effects of substituents.[4][7][8]

¹H NMR Predicted δ (ppm) Multiplicity Assignment

C3-H ~8.0-8.5 s
Singlet due to no

adjacent protons.

N1-CH₃ ~3.8-4.2 s
Methyl group on

nitrogen.

C5-CH₃ ~2.5-2.8 s
Methyl group on

carbon.
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¹³C NMR Predicted δ (ppm) Assignment

C3 ~135-140
Carbon adjacent to two

nitrogens.

C4 ~125-130
Carbon bearing the nitro group

(downfield shift).

C5 ~145-150
Carbon bearing a methyl

group.

N1-CH₃ ~35-40 Methyl carbon on nitrogen.

C5-CH₃ ~12-16 Methyl carbon on carbon.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the N-O

stretching vibrations of the nitro group.[9][10]

Predicted Frequency (cm⁻¹) Vibration

~3100-3150 C-H stretch (aromatic)

~2900-3000 C-H stretch (methyl)

~1520-1560 Asymmetric N-O stretch (nitro)

~1340-1380 Symmetric N-O stretch (nitro)

~1450-1500 C=C and C=N stretch (pyrazole ring)

Mass Spectrometry (MS)
The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the

molecular weight of 1,5-Dimethyl-4-nitro-1H-pyrazole (C₅H₇N₃O₂), which is 141.13 g/mol .

Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the

methyl groups.

Standardized Experimental Protocols
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Single-Crystal X-ray Diffraction
While a structure for the title compound is not reported, the following is a generalized protocol

for obtaining crystallographic data for pyrazole derivatives.[6]

Crystal Growth & Selection

Data Collection

Structure Solution & Refinement

Crystal Growth (Slow Evaporation)

Crystal Selection under Microscope

Mount Crystal on Goniometer

X-ray Diffraction Data Collection

Structure Solution (e.g., SHELXT)

Refinement (e.g., SHELXL)

Data Analysis & Visualization

Final Structural Model
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Click to download full resolution via product page

Caption: Generalized workflow for single-crystal X-ray crystallography.

Methodology:

Crystal Growth: Grow single crystals of 1,5-Dimethyl-4-nitro-1H-pyrazole by slow

evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

Crystal Selection and Mounting: Select a suitable single crystal and mount it on a goniometer

head.

Data Collection: Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation,

typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement: Solve the structure using direct methods and refine it

using full-matrix least-squares on F².

NMR Spectroscopy
Methodology:

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard

pulse sequence with a relaxation delay of 1-2 seconds is typically used.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

longer relaxation delay (2-5 seconds) and a larger number of scans may be necessary to

obtain a good signal-to-noise ratio.

Conclusion
This technical guide has provided a detailed overview of the molecular structure and

conformation of 1,5-Dimethyl-4-nitro-1H-pyrazole. By integrating data from analogous

compounds and fundamental spectroscopic principles, a comprehensive model of its structural

and electronic properties has been constructed. The provided synthetic and analytical protocols
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offer a solid foundation for researchers working with this and related pyrazole derivatives.

Further experimental work, particularly a single-crystal X-ray diffraction study, would be

invaluable to confirm and refine the predictions made in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-
Cast Explosives [mdpi.com]

2. researchgate.net [researchgate.net]

3. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

4. rsc.org [rsc.org]

5. researchgate.net [researchgate.net]

6. Secure Verification [vinar.vin.bg.ac.rs]

7. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives | Semantic Scholar
[semanticscholar.org]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Molecular structure and conformation of 1,5-Dimethyl-4-
nitro-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025273#molecular-structure-and-conformation-of-1-
5-dimethyl-4-nitro-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b3025273?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/28/18/6489
https://www.mdpi.com/1420-3049/28/18/6489
https://www.researchgate.net/publication/227252115_Nitropyrazoles_review
https://www.chemicalbook.com/synthesis/3-5-dimethyl-4-nitro-1h-pyrazole.htm
https://www.rsc.org/suppdata/c6/nj/c6nj01723a/c6nj01723a1.pdf
https://www.researchgate.net/publication/224967089_35-Dimethyl-1-4-nitro-phen-yl-1H-pyrazole
https://vinar.vin.bg.ac.rs/bitstream/handle/123456789/14938/10.1515_ncrs-2025-0179.pdf?sequence=1
https://www.semanticscholar.org/paper/1H%2C-13C-and-15N-NMR-spectra-of-%5B1%2C2%E2%80%9015N2%5Dpyrazole-Fruchier-Pellegrin/39508895375676486e6bd2d9c2110dcd5a2fab97
https://www.semanticscholar.org/paper/1H%2C-13C-and-15N-NMR-spectra-of-%5B1%2C2%E2%80%9015N2%5Dpyrazole-Fruchier-Pellegrin/39508895375676486e6bd2d9c2110dcd5a2fab97
https://www.researchgate.net/publication/258376441_1H_and_13C_NMR_study_of_perdeuterated_pyrazoles
https://www.researchgate.net/publication/333304878_Pyrazole_Compounds_Synthesis_molecular_structure_chemical_reactivity_experimental_and_theoretical_DFT_FTIR_spectra
https://www.researchgate.net/figure/IR-spectra-of-3-5-diphenyl-4-5-dihydro-1H-pyrazole-1-carbothioamide-5a_fig19_299493834
https://www.benchchem.com/product/b3025273#molecular-structure-and-conformation-of-1-5-dimethyl-4-nitro-1h-pyrazole
https://www.benchchem.com/product/b3025273#molecular-structure-and-conformation-of-1-5-dimethyl-4-nitro-1h-pyrazole
https://www.benchchem.com/product/b3025273#molecular-structure-and-conformation-of-1-5-dimethyl-4-nitro-1h-pyrazole
https://www.benchchem.com/product/b3025273#molecular-structure-and-conformation-of-1-5-dimethyl-4-nitro-1h-pyrazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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